molecular formula C36H28N11Na3O11S3 B12789161 2,7-Naphthalenedisulfonic acid, 3-((4-(acetylamino)phenyl)azo)-5-amino-6-((4-((4-((2,4-diaminophenyl)azo)phenyl)amino)-3-sulfophenyl)azo)-4-hydroxy-, trisodium salt CAS No. 72894-19-0

2,7-Naphthalenedisulfonic acid, 3-((4-(acetylamino)phenyl)azo)-5-amino-6-((4-((4-((2,4-diaminophenyl)azo)phenyl)amino)-3-sulfophenyl)azo)-4-hydroxy-, trisodium salt

Cat. No.: B12789161
CAS No.: 72894-19-0
M. Wt: 955.8 g/mol
InChI Key: AVIVYXJTQVGSIL-UHFFFAOYSA-K
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Description

2,7-Naphthalenedisulfonic acid, 3-((4-(acetylamino)phenyl)azo)-5-amino-6-((4-((4-((2,4-diaminophenyl)azo)phenyl)amino)-3-sulfophenyl)azo)-4-hydroxy-, trisodium salt is a complex organic compound known for its vibrant color properties. It belongs to the class of azo dyes, which are characterized by the presence of one or more azo groups (-N=N-) linking aromatic rings. This compound is widely used in various industrial applications, particularly in the textile and dyeing industries due to its excellent colorfastness and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,7-Naphthalenedisulfonic acid, 3-((4-(acetylamino)phenyl)azo)-5-amino-6-((4-((4-((2,4-diaminophenyl)azo)phenyl)amino)-3-sulfophenyl)azo)-4-hydroxy-, trisodium salt involves multiple steps, starting with the diazotization of 2,4-diaminophenyl. This intermediate is then coupled with various aromatic compounds under controlled pH and temperature conditions to form the final azo dye. The reaction conditions typically involve acidic or basic environments, depending on the specific coupling agents used.

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large-scale reactors where precise control of temperature, pH, and reactant concentrations is maintained. The process involves continuous monitoring and adjustment to ensure high yield and purity of the final product. The use of advanced filtration and purification techniques is also common to remove any impurities and by-products.

Chemical Reactions Analysis

Types of Reactions

2,7-Naphthalenedisulfonic acid, 3-((4-(acetylamino)phenyl)azo)-5-amino-6-((4-((4-((2,4-diaminophenyl)azo)phenyl)amino)-3-sulfophenyl)azo)-4-hydroxy-, trisodium salt undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products, depending on the oxidizing agents used.

    Reduction: The azo groups can be reduced to amines, leading to the cleavage of the azo bonds.

    Substitution: Various substituents can be introduced into the aromatic rings through electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products

The major products formed from these reactions include various substituted aromatic compounds, amines, and sulfonated derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2,7-Naphthalenedisulfonic acid, 3-((4-(acetylamino)phenyl)azo)-5-amino-6-((4-((4-((2,4-diaminophenyl)azo)phenyl)amino)-3-sulfophenyl)azo)-4-hydroxy-, trisodium salt has a wide range of scientific research applications:

    Chemistry: Used as a pH indicator and in the synthesis of other complex organic compounds.

    Biology: Employed in staining techniques for microscopy and as a marker in various biological assays.

    Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic tool.

    Industry: Widely used in the textile industry for dyeing fabrics and in the production of colored inks and paints.

Mechanism of Action

The mechanism of action of 2,7-Naphthalenedisulfonic acid, 3-((4-(acetylamino)phenyl)azo)-5-amino-6-((4-((4-((2,4-diaminophenyl)azo)phenyl)amino)-3-sulfophenyl)azo)-4-hydroxy-, trisodium salt involves the interaction of its azo groups with various molecular targets. The azo groups can undergo reversible redox reactions, which are crucial for its color-changing properties. Additionally, the sulfonic acid groups enhance its solubility in water, making it suitable for various aqueous applications.

Comparison with Similar Compounds

Similar Compounds

  • 2,7-Naphthalenedisulfonic acid, 3-hydroxy-4-[(4-sulfo-1-naphthalenyl)azo]-, trisodium salt
  • 2,7-Naphthalenedisulfonic acid, 4-amino-5-hydroxy-3-[[4’-[(4-hydroxyphenyl)azo][1,1’-biphenyl]-4-yl]azo]-6-(phenylazo)-, disodium salt

Uniqueness

The uniqueness of 2,7-Naphthalenedisulfonic acid, 3-((4-(acetylamino)phenyl)azo)-5-amino-6-((4-((4-((2,4-diaminophenyl)azo)phenyl)amino)-3-sulfophenyl)azo)-4-hydroxy-, trisodium salt lies in its complex structure, which provides distinct color properties and stability. Its multiple azo groups and sulfonic acid substituents contribute to its high solubility and versatility in various applications, setting it apart from other similar compounds .

Properties

CAS No.

72894-19-0

Molecular Formula

C36H28N11Na3O11S3

Molecular Weight

955.8 g/mol

IUPAC Name

trisodium;3-[(4-acetamidophenyl)diazenyl]-5-amino-6-[[4-[4-[(2,4-diaminophenyl)diazenyl]anilino]-3-sulfonatophenyl]diazenyl]-4-hydroxynaphthalene-2,7-disulfonate

InChI

InChI=1S/C36H31N11O11S3.3Na/c1-18(48)40-21-3-7-24(8-4-21)43-47-35-31(61(56,57)58)15-19-14-30(60(53,54)55)34(33(39)32(19)36(35)49)46-44-25-11-13-28(29(17-25)59(50,51)52)41-22-5-9-23(10-6-22)42-45-27-12-2-20(37)16-26(27)38;;;/h2-17,41,49H,37-39H2,1H3,(H,40,48)(H,50,51,52)(H,53,54,55)(H,56,57,58);;;/q;3*+1/p-3

InChI Key

AVIVYXJTQVGSIL-UHFFFAOYSA-K

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)N=NC2=C(C3=C(C(=C(C=C3C=C2S(=O)(=O)[O-])S(=O)(=O)[O-])N=NC4=CC(=C(C=C4)NC5=CC=C(C=C5)N=NC6=C(C=C(C=C6)N)N)S(=O)(=O)[O-])N)O.[Na+].[Na+].[Na+]

Origin of Product

United States

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